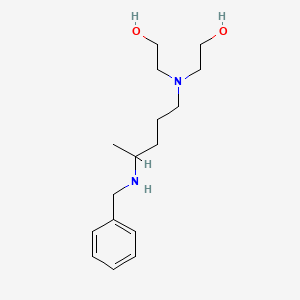
(2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate is an organic compound that belongs to the class of methanesulfonate esters. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound features a naphthalene ring substituted with a cyclopropyl group and a methanesulfonate ester group, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 2-cyclopropylnaphthalene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of methanesulfonate esters, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
(2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanesulfonate ester to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups.
Oxidation: Products include cyclopropyl ketones or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
科学的研究の応用
(2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving DNA alkylation and repair mechanisms due to its alkylating properties.
Medicine: Investigated for its potential use in chemotherapy as an alkylating agent that can target rapidly dividing cancer cells.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The primary mechanism of action of (2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate involves alkylation of nucleophilic sites in biological molecules, particularly DNA. The methanesulfonate ester group undergoes nucleophilic substitution, leading to the formation of covalent bonds with DNA bases such as guanine and adenine. This alkylation can result in DNA cross-linking, strand breaks, and ultimately cell death. The compound’s ability to induce DNA damage makes it a valuable tool in cancer research and treatment .
類似化合物との比較
Similar Compounds
Methyl methanesulfonate (MMS): A well-known alkylating agent used in DNA damage studies.
Ethyl methanesulfonate (EMS): Another alkylating agent with similar properties to MMS.
Dimethyl sulfate (DMS): A potent methylating agent used in organic synthesis and as a chemical weapon.
Uniqueness
(2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity .
特性
分子式 |
C15H16O3S |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
(2-cyclopropylnaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C15H16O3S/c1-19(16,17)18-10-15-13-5-3-2-4-11(13)8-9-14(15)12-6-7-12/h2-5,8-9,12H,6-7,10H2,1H3 |
InChIキー |
LRWFJZXZLUTRJP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1=C(C=CC2=CC=CC=C21)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)


![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)






![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)


![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
